Product packaging for 4-Chloro-2-methoxyaniline(Cat. No.:CAS No. 93-50-5)

4-Chloro-2-methoxyaniline

Cat. No.: B126167
CAS No.: 93-50-5
M. Wt: 157.6 g/mol
InChI Key: WOXLPNAOCCIZGP-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Sciences

4-Chloro-2-methoxyaniline, an organic compound with the chemical formula C7H8ClNO, is a substituted aniline (B41778) that has garnered considerable interest within the chemical sciences. biosynth.comsolubilityofthings.com It is recognized as a valuable intermediate in the synthesis of a variety of more complex molecules. scbt.comchemicalbook.com Its structural features, namely the presence of a chloro and a methoxy (B1213986) group on the aniline backbone, make it a versatile building block in organic synthesis. These functional groups provide specific reactive sites that can be manipulated to create a diverse range of derivatives.

The significance of this compound extends to several areas of research. It is a key component in the synthesis of dyes and pigments, where its structure contributes to the development of specific colors. solubilityofthings.com Furthermore, it serves as a precursor for creating biologically active molecules, highlighting its importance in medicinal chemistry and pharmaceutical research. solubilityofthings.comscbt.comchemicalbook.com Researchers also utilize this compound as a model compound to study the effects of substituents on the chemical and physical properties of aniline derivatives. solubilityofthings.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 93-50-5
Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
Appearance Very dark purple/brown crystalline needles or light tan to white crystalline solid
Synonyms 4-Chloro-o-anisidine, 2-Amino-5-chloroanisole, 2-Methoxy-4-chloroaniline

Data sourced from multiple chemical suppliers and databases. biosynth.comsolubilityofthings.comcymitquimica.com

Historical Context of Substituted Aniline Research

The study of aniline and its derivatives has a rich history, dating back to the 19th century. The discovery of the first synthetic aniline dye, mauveine, by William Henry Perkin in 1856, was a pivotal moment that launched the synthetic dye industry and spurred intense research into aniline chemistry. e-bookshelf.de This event marked the beginning of a revolution in industrial chemistry, leading to the establishment of industrial research laboratories and fostering collaborations between academia and industry. e-bookshelf.de

Substituted anilines, like this compound, became crucial components in the development of a wide array of new materials. The ability to introduce different functional groups onto the aniline ring allowed chemists to fine-tune the properties of the resulting compounds, leading to the creation of new dyes, pharmaceuticals, and agrochemicals. e-bookshelf.descispace.com The historical development of substituted aniline research is intertwined with the growth of the modern chemical industry, with many major chemical companies today having their roots in the production and transformation of anilines. scispace.com The systematic study of how different substituents influence the reactivity and properties of the aniline molecule has been a fundamental aspect of organic chemistry for over a century. afit.edu

Current Research Landscape and Emerging Trends

The research landscape for substituted anilines, including this compound, remains vibrant and is continually evolving. Current research often focuses on their application as intermediates in the synthesis of high-value products. For instance, this compound is an important intermediate in the synthesis of CXCR2 antagonists, which are of interest in drug discovery. scbt.comchemicalbook.com

A significant trend in modern aniline research is the development of more efficient and sustainable synthetic methods. This includes the use of novel catalysts and reaction conditions to produce substituted anilines with high yields and purity, while minimizing environmental impact. atlantis-press.comacs.org There is also a growing interest in the biological activities of novel substituted aniline derivatives. Researchers are actively designing and synthesizing new compounds with potential applications as anticancer agents by targeting specific biological pathways. mdpi.com

Furthermore, computational studies are playing an increasingly important role in understanding the properties and reactivity of substituted anilines. beilstein-journals.orgresearchgate.net Density functional theory (DFT) calculations, for example, are used to investigate reaction mechanisms and predict the effects of different substituents on the electronic structure and reactivity of the aniline ring. researchgate.net This synergy between experimental and computational chemistry is driving the discovery of new applications for this important class of compounds. The exploration of isosteric replacements for anilines in drug design is another emerging area, aiming to improve the metabolic stability and pharmacokinetic properties of drug candidates. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO B126167 4-Chloro-2-methoxyaniline CAS No. 93-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methoxyaniline
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InChI

InChI=1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXLPNAOCCIZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059088
Record name Benzenamine, 4-chloro-2-methoxy-
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Molecular Weight

157.60 g/mol
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CAS No.

93-50-5
Record name 4-Chloro-2-methoxybenzenamine
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name 4-chloro-o-anisidine
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Record name 4-Chloro-2-methoxyaniline
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Synthetic Methodologies for 4 Chloro 2 Methoxyaniline and Its Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing substituted anilines like 4-chloro-2-methoxyaniline and its derivatives rely on well-established chemical transformations. These routes often involve multi-step processes that include alkylation, nitration followed by reduction, and complex cyclization strategies.

Alkylation Reactions

Alkylation is a fundamental process for introducing alkyl groups onto the aniline (B41778) nitrogen, leading to N-alkylated derivatives. The primary challenge in the N-alkylation of anilines is controlling the reaction to favor mono-alkylation over di-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine. researchgate.net

To achieve selective N-mono-alkylation, various strategies have been developed. One approach involves the use of ionic liquids as solvents, which can enhance selectivity and yield under mild conditions. researchgate.netrsc.org For instance, reacting anilines with alkyl halides in an ionic liquid medium can lead to the desired secondary amines with high selectivity. rsc.org Another method employs manganese pincer complexes as catalysts for the N-alkylation of amines using alcohols, a process that proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This atom-efficient method is notable for its chemoselectivity, allowing for the mono-alkylation of various substituted anilines, and is even effective for the challenging N-methylation using methanol (B129727). nih.gov These methods, while demonstrated on a range of anilines, provide a foundational approach for the synthesis of N-alkylated derivatives of this compound.

Nitration and Subsequent Reduction Pathways (e.g., from 4-chloro-2-nitroanisole)

A common and effective pathway to synthesize this compound is through the reduction of a nitroaromatic precursor, specifically 4-chloro-2-nitroanisole. This two-step approach begins with the nitration of a suitable precursor to introduce the nitro group, followed by its reduction to the corresponding amine.

The reduction of the nitro group is a critical step and can be achieved using various reducing agents and catalytic systems. Traditional methods often employ metal catalysts such as palladium, platinum, or nickel with hydrogen gas. nih.gov For instance, the catalytic hydrogenation of nitrobenzene (B124822) to aniline is a well-established industrial process. nih.gov More recent developments have explored the use of palladium nanoparticles as catalysts for the reduction of nitroaromatics using carbon monoxide and water as the reducing system. mdpi.com Photocatalysis has also emerged as a green alternative, utilizing materials like cadmium sulfide (B99878) (CdS) nanorods to facilitate the reduction of nitrobenzene to aniline under visible light. rsc.org The choice of catalyst and reaction conditions is crucial to ensure high conversion and selectivity, avoiding side reactions.

A specific laboratory-scale procedure for the reduction of a nitroarene might involve dissolving the nitro compound in a suitable solvent like a water-ethanol mixture and adding a reducing agent such as sodium borohydride (B1222165) in the presence of a catalyst. chemicalbook.com The progress of the reaction is monitored until the starting material is consumed, after which the aniline product is extracted and purified. chemicalbook.com

Cyclization, Nitrification, and Chlorination Strategies (e.g., in quinoline (B57606) synthesis from 4-methoxyaniline)

Complex derivatives, such as substituted quinolines, can be synthesized from aniline precursors like 4-methoxyaniline through a sequence of cyclization, nitration (referred to as nitrification in some literature), and chlorination reactions. atlantis-press.comatlantis-press.com An example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for certain inhibitors. atlantis-press.com

This multi-step synthesis begins with a cyclization reaction. 4-methoxyaniline is reacted with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid at a high temperature (e.g., 170 °C) to form a quinolinone ring system. atlantis-press.com This type of reaction is related to the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgiipseries.orgnih.gov The mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic ring closure, followed by dehydration to yield the quinoline core. wikipedia.org

The next step is nitrification , where the newly formed quinoline derivative is treated with a nitrating agent, such as nitric acid in propionic acid at elevated temperatures (e.g., 125 °C), to introduce a nitro group onto the quinoline ring. atlantis-press.com

Finally, chlorination is performed to introduce the chloro-substituent. This is typically achieved by reacting the nitrated quinoline with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a solvent like N,N-Dimethylformamide (DMF) at around 110 °C. atlantis-press.com This sequence of reactions demonstrates how the functionalities of the initial aniline can be built upon to create complex heterocyclic derivatives.

Advanced and Green Synthesis Approaches

In response to the growing need for sustainable chemical processes, advanced and green synthesis methodologies have been developed. These approaches, including microwave-assisted synthesis and enzyme-catalyzed pathways, offer significant advantages over conventional methods, such as reduced reaction times, lower energy consumption, and the use of less hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. rsc.orgnih.gov This technique has been successfully applied to the synthesis of anilines and their derivatives.

For example, the synthesis of substituted anilides of quinaldic acid has been achieved through the direct reaction of an acid or ester with substituted anilines under microwave irradiation, often in solvent-free conditions. nih.govresearchgate.net In a comparative study for the synthesis of quinoline derivatives, a conventional method required 3 hours to overnight, whereas the microwave-assisted method achieved the synthesis in just 3-4 minutes. rsc.org This rapid and efficient heating makes microwave synthesis a highly attractive green alternative for producing this compound derivatives. nih.govtandfonline.com

Reaction TypeConventional Method TimeMicrowave-Assisted TimeKey Advantages of Microwave Method
Quinoline Derivative Synthesis3 hours to overnight3-4 minutesDrastic reduction in reaction time, increased efficiency. rsc.org
Quinoline-fused 1,4-benzodiazepine (B1214927) SynthesisNot specified (lower yields of 62-65%)Not specified (higher yields of 92-97%)Significantly improved product yields. rsc.org
Aniline Synthesis from Aryl Halides12+ hours10-20 minutesEliminates need for metal catalysts and organic solvents. nih.govtandfonline.com

Enzyme-Catalyzed Pathways

Biocatalysis, utilizing enzymes to perform chemical transformations, represents a cornerstone of green chemistry. Enzyme-catalyzed pathways offer high selectivity and operate under mild conditions, typically in aqueous environments, reducing the need for harsh reagents and organic solvents. researchgate.net

For the synthesis of anilines, nitroreductase enzymes have shown significant promise. researchgate.netresearchgate.net These enzymes can efficiently catalyze the reduction of a wide range of aromatic nitro compounds to their corresponding anilines. researchgate.net The process often uses a co-catalyst and a cofactor recycling system, such as a glucose dehydrogenase (GDH) to regenerate NADPH. researchgate.net This biocatalytic approach avoids the use of high-pressure hydrogen gas and precious-metal catalysts commonly employed in conventional reductions. researchgate.net The high chemoselectivity of nitroreductases allows for the reduction of the nitro group in the presence of other sensitive functional groups. researchgate.net

Substrate (Nitroaromatic)Enzyme SystemReaction ConditionsConversion/YieldReference
Various Aromatic Nitro CompoundsNitroreductase (NR-55), GDH-101, V₂O₅Aqueous buffer (pH 7.5), room temperatureHigh conversions, isolated yields often >50% researchgate.net
2-Chloro-5-nitropyridineNR-55, GDH-101Aqueous buffer, room temperatureNot specified researchgate.net
General NitroaromaticsImmobilized NitroreductaseContinuous packed-bed reactor, aqueous bufferProductivity >10 g/g enzyme researchgate.net

Continuous Flow Synthesis Methodologies (e.g., acetylation and nitration of 4-fluoro-2-methoxyaniline)

Continuous flow synthesis offers a scalable and safe method for the acetylation and subsequent nitration of aniline derivatives, such as 4-fluoro-2-methoxyaniline (B49241). This process is crucial for producing key intermediates for various applications. The initial step involves the protection of the amine group through acetylation to prevent side reactions during nitration. ekb.eg

In a typical laboratory-scale flow process, a solution of 4-fluoro-2-methoxyaniline in acetic acid is mixed with a stream of acetic anhydride. This mixture then enters a reactor coil to form the acetamide (B32628) intermediate. ekb.eg Subsequently, this intermediate is combined with a nitrating mixture, such as nitric acid and sulfuric acid, in a microreactor. ekb.eg The use of microreactors, often made of highly resistant materials like Hastelloy, allows for precise control over reaction conditions and enhances safety, which is particularly important for exothermic nitration reactions. ekb.eg

This continuous flow process has been successfully scaled up to a pilot scale, demonstrating its industrial applicability. At the pilot scale, the process can achieve a high throughput, producing the desired product with high purity. ekb.eg For instance, an optimized process has been reported to yield the final product at a rate of 2 moles per hour with over 99% purity after filtration and drying. ekb.eg

Optimization of Continuous Flow Nitration of Acetylated 4-fluoro-2-methoxyaniline
EntryNitrating AgentTemperature (°C)Residence Time (min)Yield (%)
1HNO₃/H₂SO₄25585
2HNO₃/H₂SO₄40592
3HNO₃/H₂SO₄40288
4Fuming HNO₃/Oleum25195
5Fuming HNO₃/Oleum10191

Synthesis of Specific Derivatives

The initial step would involve the reaction of 4-methoxyaniline with ethylene (B1197577) oxide. This reaction, typically carried out in the presence of an acid catalyst such as acetic acid, would introduce two hydroxyethyl (B10761427) groups onto the nitrogen atom of the aniline, yielding N,N-bis(2-hydroxyethyl)-4-methoxyaniline.

In the second step, the resulting diol would be treated with a chlorinating agent to replace the hydroxyl groups with chlorine atoms. Common chlorinating agents for this type of transformation include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step would yield the final product, N,N-Bis(2-chloroethyl)-4-methoxyaniline. A similar multi-step process has been described for the synthesis of N,N-bis(2-chloroethyl)-2-nitro-p-toluidine from p-toluidine, which involves an initial hydroxyalkylation step followed by further transformations. google.com

Schiff Bases:

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, it would serve as the primary amine.

The general synthesis involves reacting this compound with a suitable aldehyde or ketone in an alcoholic solvent, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. jetir.org The mixture is typically refluxed for a period, and upon cooling, the Schiff base product precipitates and can be isolated by filtration. For instance, the synthesis of N-(4-Chlorobenzylidene)-4-methoxyaniline has been reported by reacting 4-methoxyaniline with 4-chlorobenzaldehyde (B46862) in ethanol. researchgate.net A similar methodology could be applied using this compound as the amine component.

Azo Compounds:

Azo compounds are characterized by the functional group R-N=N-R', where R and R' are typically aryl groups. The synthesis of azo compounds from this compound would involve a two-step process: diazotization followed by an azo coupling reaction. unb.ca

In the first step, this compound is treated with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt. impactfactor.org

The resulting diazonium salt is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. This electrophilic aromatic substitution reaction forms the stable azo linkage, resulting in the desired azo compound. impactfactor.org For example, new azo compounds have been synthesized by the diazotization of 2-amino-4-chlorobenzenesulfonamide (B1266025) followed by coupling with 4-hydroxy-3-methoxy benzaldehyde. ekb.egekb.eg

The synthesis of tetra-substituted imidazole (B134444) derivatives can be achieved through multi-component reactions (MCRs), which offer an efficient route to complex molecules in a single step. A common approach is a four-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate. rsc.org

To synthesize a tetra-substituted imidazole derivative incorporating the this compound moiety, this compound could be used as the primary amine component in the MCR. The general procedure would involve the condensation of benzil (B1666583) (a 1,2-dicarbonyl compound), an appropriate aldehyde, this compound, and ammonium acetate. ijacskros.com This reaction is often catalyzed by an acid, such as glacial acetic acid, and can be performed under reflux conditions. nih.gov The use of various catalysts like H-ZSM-22 or InCl₃·3H₂O has also been reported to promote the synthesis of tetra-substituted imidazoles in good yields. nih.gov

Examples of Catalysts and Conditions for Tetra-substituted Imidazole Synthesis
CatalystSolventConditionsYield Range (%)Reference
Glacial Acetic AcidGlacial Acetic AcidReflux70-85 nih.gov
H-ZSM-22EthanolRefluxup to 86 nih.gov
InCl₃·3H₂OMethanolRoom Temperatureup to 82 nih.gov
HBF₄–SiO₂Solvent-freeHeatingGood to Excellent rsc.org

Chemical Reactivity and Transformation Mechanisms

Influence of Chloro and Methoxy (B1213986) Substituents on Reactivity

The reactivity of the benzene (B151609) ring in 4-Chloro-2-methoxyaniline is significantly influenced by the electronic effects of its substituents. The amino and methoxy groups are strong activating groups, while the chloro group is a deactivating group.

Amino Group (-NH2): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through the resonance effect (+R). This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. It is an ortho, para-director.

Methoxy Group (-OCH3): Similar to the amino group, the methoxy group is also a strong activating group with a pronounced +R effect, donating electron density to the ring. It also directs incoming electrophiles to the ortho and para positions. youtube.com

Chloro Group (-Cl): The chlorine atom is an electronegative element, and it withdraws electron density from the ring through the inductive effect (-I), which deactivates the ring towards electrophilic substitution. However, it possesses lone pairs of electrons that can participate in resonance (+R), directing incoming electrophiles to the ortho and para positions. The inductive effect is stronger than the resonance effect, making it a net deactivator. youtube.com

The combined effect of these substituents results in a highly activated aromatic system. The powerful activating and directing effects of the amino and methoxy groups dominate the deactivating effect of the chlorine atom. The positions for electrophilic attack are determined by the cumulative directing influences of all three groups. Small functional groups like chloro and methoxy can greatly influence the interactions of a molecule with its environment, a principle often utilized in drug discovery to optimize binding with proteins or nucleic acids. youtube.comdrughunter.com

Electrophilic Substitution Reactions

The high electron density of the aromatic ring in this compound facilitates electrophilic aromatic substitution reactions. masterorganicchemistry.com The regioselectivity of these reactions is a composite of the directing effects of the three substituents.

The amino group at C1 directs to positions C2 (occupied), C6, and C4 (occupied).

The methoxy group at C2 directs to positions C1 (occupied), C3, and C5.

The chloro group at C4 directs to positions C3, C5, and C1 (occupied).

Based on this analysis, the most probable sites for electrophilic attack are C3, C5, and C6. The strong activation from the amino and methoxy groups makes reactions such as halogenation, nitration, and sulfonation feasible, often under milder conditions than required for benzene itself.

Nucleophilic Substitution Reactions (e.g., replacement of chloro group)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. In this compound, the ring is substituted with powerful electron-donating groups (-NH2 and -OCH3), which destabilize the intermediate required for SNAr. Consequently, direct nucleophilic displacement of the chloro group is generally difficult under standard SNAr conditions.

However, substitution can be achieved under specific conditions or via alternative mechanisms. For instance, reactions involving the formation of a diazonium salt (discussed in section 3.5) provide a pathway to replace the amino group, which can then be followed by other substitutions.

Oxidation and Reduction Reactions

The aniline (B41778) moiety in this compound is susceptible to oxidation. Electrochemical studies on the closely related 4-chloroaniline (B138754) show that it undergoes a one-electron oxidation. researchgate.netrsc.org This initial oxidation can be followed by dimerization and other reactions, often leading to the formation of polymeric materials. researchgate.net The presence of the electron-donating methoxy group in this compound would likely make the molecule even more prone to oxidation compared to 4-chloroaniline. The compound has also been noted for its fungicidal properties, which may be linked to its ability to oxidize fungal cell membranes. biosynth.com

Reduction reactions are less common for this compound as the existing functional groups are already in a reduced state.

Diazonium Salt Reactions and Azo Dye Formation

A primary aromatic amine like this compound can be readily converted into a diazonium salt. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). study.com

The resulting diazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.com

Table 2: Common Diazonium Salt Reactions

Reaction Name Reagent(s) Product
Sandmeyer Reaction CuCl / HCl Aryl chloride
Sandmeyer Reaction CuBr / HBr Aryl bromide
Sandmeyer Reaction CuCN / KCN Aryl cyanide (nitrile)
Schiemann Reaction HBF₄, then heat Aryl fluoride
Gomberg-Bachmann Reaction NaOH, Benzene Biphenyl derivative

Furthermore, diazonium salts are electrophiles and can react with electron-rich aromatic compounds, such as phenols and other anilines, in a process called azo coupling. libretexts.orgchemguide.co.uk This reaction forms azo compounds (R-N=N-R'), which are often intensely colored and are widely used as dyes. study.comkhanacademy.org this compound can be diazotized and then coupled with a suitable aromatic partner to form a variety of azo dyes. biosynth.com For example, coupling with phenol (B47542) in a basic solution would yield a colored azo compound. libretexts.orgchemguide.co.uk

Interaction with Biological Molecules: Alkylation and Binding

The interaction of this compound with biological molecules is primarily related to its metabolism. Anilines can be metabolically activated by enzymes, such as cytochrome P450, leading to the formation of reactive electrophilic intermediates. This process often involves N-oxidation to form hydroxylamines and nitroso compounds.

These reactive metabolites can then form covalent bonds (alkylation) with nucleophilic sites on biological macromolecules, including proteins and DNA. Such binding can disrupt normal cellular function and is a common mechanism for the toxicity and carcinogenicity of aromatic amines. The specific metabolic pathway and the reactivity of the intermediates for this compound would be influenced by the electronic properties of the chloro and methoxy substituents.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Chloro-2-methoxyaniline, both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound is used to identify the number, environment, and spatial relationships of the hydrogen atoms. In a typical analysis, the aromatic protons exhibit distinct signals in the downfield region of the spectrum, while the methoxy (B1213986) protons appear as a sharp singlet in the upfield region.

Research findings have identified the characteristic chemical shifts for the protons of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent. A singlet observed at approximately 3.86 ppm corresponds to the three protons of the methoxy (-OCH₃) group. The aromatic region displays signals for the three protons on the benzene (B151609) ring. A doublet at 6.65 ppm and a multiplet around 6.78 ppm are characteristic of the aromatic hydrogens, with their splitting patterns providing insight into their coupling with neighboring protons. bldpharm.com

Table 1: ¹H NMR Spectral Data for this compound Data recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (δ)MultiplicityIntegrationAssignment
3.86 ppmSinglet3H-OCH₃
6.65 ppmDoublet1HAromatic C-H
6.78 ppmMultiplet2HAromatic C-H

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the amine group, C-O stretching of the methoxy group, C-Cl stretching, and various vibrations associated with the aromatic ring. Although commercial suppliers indicate the availability of FTIR data for this compound, detailed vibrational frequency assignments from scientific literature are not widely published. nih.govapolloscientific.co.uk

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The exact mass of this compound is 157.0294 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this molecular weight with high precision. Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner. Despite its utility, detailed studies on the specific fragmentation pathways of this compound are not extensively documented in available research literature.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic compounds like this compound typically exhibit characteristic absorption maxima (λmax) due to π-π* transitions within the benzene ring. These spectral data are useful for quantitative analysis and for understanding the electronic effects of the substituents on the aromatic system. However, specific UV-Visible spectral data, including absorption maxima, for this compound are not reported in readily accessible scientific publications.

Single Crystal X-Ray Diffraction (SC-XRD) for Molecular Structure Elucidation

Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure. To date, a search of publicly available crystallographic databases indicates that the single crystal structure of this compound has not been reported. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Chromatographic Techniques for Purity and Analysis (e.g., HPLC, LC-MS/MS, TLC)

Chromatographic techniques are indispensable in the analytical chemistry of this compound, serving critical roles in purity assessment, quantification in various matrices, and monitoring of chemical reactions. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC) are among the most utilized methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reverse-phase (RP) mode, is a cornerstone for the quantitative analysis and purity verification of this compound and related compounds. RP-HPLC separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For chloro-methoxy substituted anilines, C18 (octadecylsilyl) columns are commonly employed.

Research on structurally similar compounds, such as other chloroaniline isomers, demonstrates typical analytical conditions. sielc.comwho.int A mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water is frequently used, often with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in a consistent ionic state and to improve peak shape. sielc.comsielc.com For applications where the eluent is introduced into a mass spectrometer (LC-MS), volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophoric nature of the benzene ring in the analyte.

Table 1: Illustrative HPLC Parameters for Analysis of Chloroaniline Derivatives

ParameterConditionPurpose/Comment
Column C18-bonded silica (B1680970) (e.g., 250 mm x 4.6 mm, 5 µm)Standard stationary phase for reverse-phase separation of nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)Acetonitrile acts as the organic modifier. Formic acid improves peak shape and is MS-compatible. sielc.comsielc.com
Flow Rate 1.0 mL/minA typical analytical flow rate for standard bore columns.
Detection UV-Vis Detector (e.g., at 254 nm)The aromatic ring provides strong UV absorbance for sensitive detection.
Temperature Ambient or controlled (e.g., 30 °C)Temperature control enhances retention time reproducibility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective detection and quantification, especially in complex matrices, LC-MS/MS is the method of choice. rsc.org This technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. rsc.org After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected based on its mass-to-charge ratio (m/z).

In tandem MS, a specific precursor ion for this compound is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes interference from matrix components. lcms.cz This approach allows for ultra-trace quantification of the compound. acs.org Studies on related compounds show that mobile phases containing methanol (B129727) can offer superior sensitivity and separation compared to acetonitrile for certain aniline (B41778) derivatives. rsc.org

Table 2: Representative LC-MS/MS Method Parameters

ParameterConditionPurpose/Comment
LC System UHPLC/HPLCProvides front-end separation of the analyte from the sample matrix. lcms.cz
Column C18 or similar reverse-phaseChosen to achieve optimal retention and peak shape.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules like anilines. Positive mode protonates the amine group.
Mass Analyzer Triple Quadrupole (QqQ)Enables MRM for high selectivity and sensitivity. lcms.cz
Precursor Ion (m/z) [M+H]⁺ for this compound (e.g., ~158.0)The protonated molecular ion selected in the first quadrupole.
Product Ions (m/z) Specific fragments from the precursor ionCharacteristic fragments used for quantification and confirmation.
Mode Multiple Reaction Monitoring (MRM)Ensures high specificity by monitoring unique mass transitions, reducing false positives. lcms.cz

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a synthesis or assessing the purity of a sample in a preliminary fashion. fujifilm.comlsuhsc.edu It involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel or alumina. fujifilm.com The plate is then placed in a chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action.

Separation occurs based on the differential partitioning of the sample components between the stationary and mobile phases. fujifilm.com The position of the compound is identified by its retention factor (Rf value). Visualization of the spots can be achieved under UV light if the compound is UV-active, or by using staining reagents like iodine vapor or a ninhydrin (B49086) solution, which reacts with the primary amine group. fujifilm.comillinois.edu

Table 3: General TLC Conditions for Aromatic Amine Analysis

ParameterConditionPurpose/Comment
Stationary Phase Silica Gel 60 F₂₅₄A polar adsorbent suitable for a wide range of organic compounds. The F₂₅₄ indicates a fluorescent indicator for UV visualization. fujifilm.com
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)A common nonpolar/polar solvent system. The ratio can be adjusted to optimize the separation (Rf value).
Sample Application Capillary spotter or micropipetteTo apply a small, concentrated spot of the sample solution.
Development Ascending, in a closed chamberThe mobile phase moves up the plate via capillary action, separating the components.
Visualization 1. UV light (254 nm) 2. Iodine vapor 3. Ninhydrin spray1. Aromatic compounds often appear as dark spots on a fluorescent background. fujifilm.com 2. Iodine reversibly stains many organic compounds yellow/brown. illinois.edu 3. Ninhydrin reacts with primary amines to form a colored spot (often purple), providing specificity. illinois.edu

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations and Electron Density Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometry of molecules. For compounds related to 4-Chloro-2-methoxyaniline, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are commonly used for geometry optimization and the calculation of vibrational frequencies. researchgate.net These theoretical calculations of spectroscopic data, such as FT-IR and NMR spectra, often show strong agreement with experimental results, confirming the reliability of the computational models. acs.org

A key output of these calculations is the analysis of electron density. The Molecular Electrostatic Potential (MEP) surface is mapped onto the electron density to visualize the charge distribution across the molecule. acs.org The MEP map uses a color scale to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). malayajournal.org These maps are invaluable for identifying potential sites for electrophilic and nucleophilic attack. acs.orgmalayajournal.org For instance, in related aromatic compounds, electronegative atoms like oxygen create regions of negative potential, indicating sites susceptible to electrophilic interaction. malayajournal.org

Table 1: Common DFT Methods and Applications for Aniline (B41778) Derivatives

Computational Method Basis Set Common Applications
DFT/B3LYP 6-311++G(d,p) Geometry Optimization, Vibrational Frequency Calculation, Spectroscopic Analysis
DFT/B3LYP LanL2DZ Calculation of Electronic Properties, HOMO-LUMO Gap Analysis

Molecular Docking Studies (e.g., with enzymes and receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like an enzyme or DNA. While direct docking studies on this compound are not prominent in the reviewed literature, numerous studies have been conducted on its derivatives, demonstrating the scaffold's potential in drug design. These studies calculate a binding energy, which indicates the affinity of the ligand for the receptor.

For example, a tetra-substituted imidazole (B134444) synthesized using 4-methoxyaniline was docked with the NADPH enzyme, showing a binding energy of -6.37 kcal/mol, suggesting better antioxidant potential than its metal complexes. nih.gov In another study, a derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was docked with the COX-2 receptor, yielding a binding energy of -8.18 kcal/mol, indicating potentially better anti-inflammatory activity than its parent compound, vanillin. fip.org Furthermore, complex pyrimidodiazepine derivatives based on a 2-chloro-4-anilinoquinazoline structure have shown strong binding affinities to DNA, EGFR, and VEGFR-2 receptors in docking simulations, which correlates with their observed anticancer activity. nih.gov These studies highlight how the core structure of substituted anilines contributes to interactions with biological targets.

Table 2: Molecular Docking Studies of this compound Derivatives

Derivative Compound Target Receptor/Enzyme Reported Binding Energy (kcal/mol) Potential Application
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol NADPH Enzyme -6.37 Antioxidant
4-formyl-2-methoxyphenyl-4-chlorobenzoate COX-2 Receptor -8.18 Anti-inflammatory
Pyrimidodiazepine based on 2-chloro-4-anilinoquinazoline DNA, EGFR, VEGFR-2 Not specified, but strong affinity reported Anticancer

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. malayajournal.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. malayajournal.org For a derivative of 4-methoxyaniline, the HOMO and LUMO energy values were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.org The distribution of these orbitals indicates the primary sites for electron donation and acceptance. For instance, in this derivative, the HOMO density was localized over the imidazole and phenyl rings, while the LUMO was present on the imidazole and chloro-substituted phenyl ring. malayajournal.org

Table 3: FMO Properties of Related Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole -5.2822 -1.2715 4.0106

Charge Transfer Interactions and Dynamics

Computational studies can elucidate the nature of intramolecular charge transfer (ICT) within a molecule. This phenomenon is crucial for understanding the electronic and optical properties of materials. In a study of a complex imidazole ligand derived from 4-methoxyaniline, a clear intramolecular charge transfer was observed. nih.govrsc.org

Further analysis involved calculating the transfer integrals for charge carriers. The transfer integral for holes (h+) was found to be 36.48 meV, which was higher than the electron (e-) transfer integral of 24.76 meV. This result indicates that the ligand would more readily transport positive charges (holes), making it a better hole transporter material. nih.govrsc.org Such calculations are vital for designing organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices.

Prediction of Reactivity and Regioselectivity

Computational chemistry is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. For substituted aromatic rings like this compound, the functional groups significantly influence where a reaction will occur. The methoxy (B1213986) (-OCH₃) group is an electron-donating group that activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The chloro (-Cl) group, while also ortho, para-directing, is an electron-withdrawing group that deactivates the ring.

The interplay of these effects determines the ultimate regioselectivity. Advanced computational models can quantify these effects. For instance, by calculating the energies of transition states for nucleophilic attack at different positions, the most favorable reaction pathway can be determined. nih.gov In studies of 2,4-dichloroquinazoline, calculations showed that the transition state for nucleophilic attack at the C4 position has a lower activation energy than at the C2 position, correctly predicting the observed experimental outcome. nih.gov Furthermore, modern approaches utilize machine learning models, such as QM-GNN, which are trained on quantum mechanical descriptors to rapidly and accurately predict the outcomes of reactions, including regioselectivity, for a vast range of chemical structures. mit.edu

Applications of 4 Chloro 2 Methoxyaniline As a Building Block in Organic Synthesis

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The substituted aniline (B41778) scaffold of 4-Chloro-2-methoxyaniline is foundational in medicinal chemistry for constructing various heterocyclic systems and pharmacologically active compounds.

Synthesis of Anti-inflammatory and Analgesic Drugs

While substituted anilines are a recognized structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), direct synthetic routes employing this compound are not extensively detailed in the provided research. However, the broader class of chloroanilines is instrumental in this field. For instance, various chloroaniline derivatives are used to synthesize compounds that exhibit significant anti-inflammatory and analgesic activities. nih.govderpharmachemica.comresearchgate.net Research has shown the synthesis of thiourea (B124793) derivatives of naproxen using precursors like 4-chloroaniline (B138754) to create molecules with potent anti-inflammatory effects. nih.gov Similarly, novel quinazoline derivatives synthesized from substituted anilines have been evaluated for their anti-inflammatory potential by assessing their ability to inhibit protein denaturation. derpharmachemica.comresearchgate.net These examples highlight the importance of the chloroaniline framework as a key component in the design of new anti-inflammatory and analgesic agents, even though specific pathways originating from this compound are less commonly documented.

Development of Anticancer Agents

This compound is a key intermediate in the synthesis of several classes of anticancer agents, primarily through its role in forming quinazoline and benzamide scaffolds.

CXCR2 Antagonists: The compound is explicitly identified as an important intermediate for the synthesis of CXCR2 antagonists. scbt.com These antagonists are a class of drugs investigated for their potential in cancer therapy, particularly for their ability to modulate the tumor microenvironment.

4-Anilinoquinazolines: This class of compounds has been extensively investigated as antitumor agents due to their ability to inhibit receptor tyrosine kinases (RTKs) involved in cancer cell proliferation. beilstein-journals.org The synthesis typically involves the N-arylation of a 4-chloroquinazoline core with a substituted aniline. beilstein-journals.orgnih.gov this compound can serve as the aniline component in this reaction, leading to the formation of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines with potential antiproliferative properties. nih.govbeilstein-journals.org

Benzamide Derivatives: A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anti-proliferative activity. researchgate.net One potent compound from this series was shown to arrest the G2/M cell cycle and induce apoptosis in human pancreatic carcinoma cells. researchgate.net

Class of Anticancer AgentSynthetic Role of this compound MoietyTherapeutic Target/Mechanism
CXCR2 Antagonists Serves as a key synthetic intermediate. scbt.comChemokine receptor CXCR2, involved in inflammation and tumor progression.
4-Anilinoquinazolines Acts as the aniline precursor for N-arylation of the quinazoline core. beilstein-journals.orgnih.govReceptor Tyrosine Kinases (e.g., EGFR, VEGFR), inhibiting cell proliferation.
Benzamide Derivatives Forms the core benzamide structure. researchgate.netInduces G2/M cell cycle arrest and apoptosis. researchgate.net

Role in Tubulin Polymerization Inhibitor Synthesis

Tubulin is a well-established target for anticancer drugs, and compounds that interfere with its polymerization can halt cell division and induce apoptosis. nih.gov this compound serves as a precursor for molecules designed to interact with the colchicine (B1669291) binding site on tubulin.

The 4-anilinoquinazoline (B1210976) framework, which can be synthesized using this compound, is a recognized scaffold for developing potent tubulin inhibitors. nih.govacs.org For example, 4-(N-cycloamino)quinazolines have been identified as a novel class of tubulin polymerization inhibitors. nih.gov The synthesis of these complex molecules can involve the coupling of a substituted aniline with a 4-chloro-2-methylquinazoline intermediate. nih.govacs.org The resulting compounds have been shown to disrupt microtubule formation, cause cell cycle arrest in the G2/M phase, and exhibit significant cytotoxic activity against various human cancer cell lines. nih.gov

Intermediate in Dye and Pigment Production (e.g., Azo Dyes)

This compound is a valuable intermediate in the synthesis of dyes and pigments, particularly azo dyes. biosynth.com Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms a conjugated system responsible for their vibrant colors. In this process, the primary amine group of this compound is converted into a diazonium salt through a reaction with nitrous acid. This highly reactive diazonium salt is then reacted with a coupling agent (another aromatic compound) to form the final azo dye. The specific substituents on the aniline and the coupling partner determine the final color and properties of the dye. This compound's reaction with a diazonium salt can produce a red-orange dye. biosynth.com

Role in Agrochemical Synthesis (e.g., Insecticides and Herbicides)

In the field of agrochemicals, this compound is utilized for its inherent biological activity and as a building block for more complex pesticides. Research has demonstrated that the compound itself possesses fungicidal properties. biosynth.com This activity is suggested to stem from its ability to oxidize the fungal cell membrane, disrupting its integrity and leading to cell death. biosynth.com This makes it a useful component in the formulation of fungicides aimed at protecting crops from various plant pathogens.

Material Science Applications

The reactivity of this compound also extends to material science, particularly in the creation of polymers and specialized fibers.

Polymer Synthesis: As a substituted chloroaniline, it can be used as a monomer for creating conductive polymers. Copolymers of aniline and chloroaniline have been synthesized via oxidative polymerization. sae.org These polymers are being investigated for use as additives in paints and coatings for automotive applications, where they can provide anti-static properties and enhanced corrosion resistance. sae.org

Fiber Production: The compound is known to react with anionic substances, a property that can be exploited in the production of specialized fibers. biosynth.com

Polymer Synthesis (e.g., Poly(2-chloroaniline-co-2-methoxyaniline) nanocomposites)

This compound is a key monomer in the synthesis of novel copolymers, particularly in the creation of nanocomposites with unique electrical properties. A notable example is the formation of poly(2-chloroaniline-co-2-methoxyaniline)/Fe₂O₃ nanocomposites.

Synthesis and Composition: The copolymer, poly(2-chloroaniline-co-2-methoxyaniline), is synthesized through an in situ chemical oxidative polymerization technique. sigmaaldrich.com In this process, this compound and 2-chloroaniline are copolymerized. Subsequently, nanocomposites are prepared by mechanically blending the copolymer with varying weight percentages of γ-ferric oxide (Fe₂O₃) nanoparticles, typically ranging from 5% to 25%. sigmaaldrich.com The formation of these composites is confirmed through various analytical techniques, including FTIR and UV-Visible spectroscopy. sigmaaldrich.com

Research Findings: The incorporation of Fe₂O₃ nanoparticles into the copolymer matrix significantly enhances the material's electrical conductivity. Research has shown that the electrical conductivity of the pristine copolymer is in the order of 2.57 x 10⁻⁵ S/cm. sigmaaldrich.com Upon the addition of ferric oxide nanoparticles, the conductivity of the nanocomposites increases to the semiconducting range of 10⁻⁴ S/cm. sigmaaldrich.com This improvement is attributed to the interaction between the polymer chains and the nanoparticles. sigmaaldrich.com Furthermore, these nanocomposites have demonstrated significant antibacterial and antifungal activities, highlighting their potential for multifunctional applications. sigmaaldrich.com

Electrical Conductivity of Poly(2-chloroaniline-co-2-methoxyaniline) and its Nanocomposites
MaterialElectrical Conductivity (S/cm)Reference
Poly(2-chloroaniline-co-2-methoxyaniline)2.57 x 10⁻⁵ sigmaaldrich.com
Poly(2-chloroaniline-co-2-methoxyaniline)/Fe₂O₃ Nanocomposite10⁻⁴ sigmaaldrich.com

Fiber Production

The utility of this compound in fiber production is primarily as an intermediate for the synthesis of dyes, specifically azo dyes. These dyes are then used to impart color to various types of synthetic fibers.

Azo Dye Synthesis: The process begins with the diazotization of this compound. This reaction involves treating the primary aromatic amine with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C). This converts the amine group into a highly reactive diazonium salt.

The resulting diazonium salt is then coupled with another aromatic compound, known as a coupling agent (such as various arylamines or phenols), to form a stable azo compound. The extended conjugation of the resulting molecule is responsible for its ability to absorb visible light, thus giving it color. The specific color of the dye can be tuned by changing the substituents on either the diazo component or the coupling component.

Application to Fibers: The synthesized azo dyes, often classified as disperse dyes, are applied to hydrophobic synthetic fibers like polyester and nylon 66. The dyeing process is typically carried out in an aqueous dyebath at high temperatures and pressure, which allows the non-polar dye molecules to diffuse into the amorphous regions of the polymer fibers. These dyes have shown good color yield and fastness properties, including resistance to washing, rubbing, and light, making them suitable for textile applications.

Reagent in Analytical Chemistry

This compound serves as a valuable reagent in analytical chemistry, particularly in spectrophotometric methods for the detection and quantification of various compounds. Its utility is based on its ability to undergo diazotization and subsequent coupling reactions to form intensely colored azo dyes.

Principle of Application: This analytical application mirrors the first step of azo dye synthesis. This compound can be used as a chromogenic reagent for the determination of analytes that can participate in or facilitate a diazo coupling reaction. A common application for aromatic amines is in the determination of nitrite ions in various samples, including water and food.

In a typical procedure, the sample containing nitrite is acidified, which converts the nitrite into nitrous acid. The nitrous acid then diazotizes the this compound. A coupling agent is then added, which reacts with the diazonium salt to produce a colored azo dye. The intensity of the color, which is directly proportional to the concentration of the original analyte (nitrite), is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).

While specific validated methods employing this compound are not extensively documented in readily available literature, the chemical principles are well-established. The reactivity of its primary amine group makes it a strong candidate for such analytical methods, similar to other aniline derivatives that are commonly used in established analytical protocols for determining the concentration of various pharmaceuticals and environmental pollutants.

Biological Activity and Pharmacological Research of Derivatives

Antimicrobial and Antifungal Efficacy

Derivatives of 4-chloro-2-methoxyaniline have demonstrated notable efficacy against a range of microbial and fungal pathogens. The incorporation of this moiety into various heterocyclic systems has led to the discovery of potent antimicrobial and antifungal agents.

Schiff bases derived from 4-chloro-2-aminophenol have shown selective activity against Staphylococcus epidermidis and the yeast Candida albicans. researchgate.net In one study, a series of 4-chloro-2-[(arylmethylidene)amino]phenols were synthesized and evaluated for their antimicrobial properties. researchgate.net The results indicated that many of these compounds exhibited promising activity against the tested microorganisms. researchgate.net

Imidazole (B134444) derivatives have also been a focus of antimicrobial research. A novel imidazole derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), and its metal complexes were synthesized and showed better antimicrobial activity than the parent ligand against various bacterial and fungal strains. rsc.orgresearchgate.net The enhanced activity of the metal complexes is thought to be due to the chelation theory, which increases the lipophilic nature of the central metal atom, favoring its permeation through the lipid layer of the cell membrane. researchgate.net

Furthermore, s-triazine derivatives incorporating the 4-methoxyaniline structure have been investigated for their antifungal properties. nih.gov One such derivative, (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline, exhibited rapid fungicidal activity against C. albicans, including strains resistant to fluconazole (B54011) and caspofungin. nih.gov This compound is believed to act by modulating the cell wall of C. albicans, specifically by reducing the thickness of the mannan (B1593421) layer. nih.gov

Other studies have reported on the antimicrobial activity of pyrimido[2,1-b] rsc.orgbenzothiazole derivatives, where the substitution at the 2-position with groups like 4-chloro aniline (B41778) influenced the antibacterial activity. jocpr.com Similarly, azetidin-2-one (B1220530) derivatives containing a 4-chloro phenyl group have shown significant antibacterial and antifungal effects. scirp.org

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

Derivative Class Test Organism(s) Observed Activity Reference(s)
Schiff Bases Staphylococcus epidermidis, Candida albicans Selective activity researchgate.net
Imidazole Derivatives Various bacteria and fungi Metal complexes showed enhanced activity rsc.orgresearchgate.net
s-Triazine Derivatives Candida albicans (including resistant strains) Rapid fungicidal activity nih.gov
Pyrimido[2,1-b] rsc.orgbenzothiazoles S. aureus, B. subtilis, E. coli, S. typhi Zone of inhibition observed jocpr.com
Azetidin-2-ones S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum Higher activity with electron-withdrawing substituents scirp.org

Antioxidant Activity

The antioxidant potential of this compound derivatives has been explored through various in vitro assays. These studies have primarily focused on the ability of these compounds to scavenge free radicals.

A novel imidazole derivative, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was synthesized and evaluated for its antioxidant potential using DPPH and ABTS radical scavenging assays. rsc.orgresearchgate.net The study found that the ligand (HL) itself exhibited better antioxidant activity than its transition metal complexes. rsc.orgresearchgate.net This is attributed to the presence of hydroxyl groups in the ligand, which can donate hydrogen atoms to scavenge free radicals. rsc.org

Another study investigated the antioxidant activity of a new carbonoyl thiourea (B124793) derivative, N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. eurjchem.com The compound was synthesized by reacting 3-chloropropionyl isothiocyanate with 4-methoxyaniline. eurjchem.com The antioxidant test using the DPPH method revealed that this compound exhibits good antioxidant activity, with a scavenging capacity of about 80%. eurjchem.com

Schiff base ligands have also been a subject of interest for their antioxidant properties. A review on the antioxidant activity of Schiff base ligands highlighted their potential to scavenge DPPH radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. rsc.org The antioxidant capacity of these compounds is influenced by the presence of electron-donating substituents and the solvent used in the assay. rsc.org

Table 2: Antioxidant Activity of this compound Derivatives

Derivative Class Assay Method Key Finding Reference(s)
Imidazole Derivative (HL) DPPH, ABTS Ligand showed better activity than its metal complexes rsc.orgresearchgate.netresearchgate.net
Carbonoyl Thiourea Derivative DPPH Good antioxidant activity (~80% scavenging) eurjchem.com
Schiff Base Ligands DPPH Activity dependent on substituents and solvent rsc.org

Enzyme Inhibition Studies (e.g., PI3K/Akt/mTOR pathway inhibitors)

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, a key strategy in the development of targeted therapies for various diseases, including cancer.

A significant area of research has been the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. atlantis-press.comnih.gov Quinoline (B57606) derivatives synthesized from 4-methoxyaniline have been identified as potential PI3K/mTOR inhibitors. atlantis-press.comresearchgate.net The development of dual PI3K and mTOR inhibitors is considered advantageous for cancer therapy as they can target tumor growth both directly and indirectly by interfering with angiogenesis. researchgate.net

In a different study, a series of N-alkyl/aralkyl derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide were synthesized and screened for their anti-urease activity. researchgate.net All the synthesized compounds displayed varying degrees of urease inhibition. researchgate.net

Furthermore, imidazole derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. brieflands.com In one study, N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline was identified as a potent inhibitor. brieflands.com Docking studies suggested that the methylsulfonyl group of this compound could form hydrogen bonds with Arg513 in the active site of the COX-2 enzyme, similar to the action of the known COX-2 inhibitor, Celecoxib. brieflands.com

Table 3: Enzyme Inhibition by this compound Derivatives

Derivative Class Target Enzyme/Pathway Potential Therapeutic Application Reference(s)
Quinoline Derivatives PI3K/Akt/mTOR Cancer atlantis-press.comresearchgate.net
Sulfamoylacetamides Urease Not specified researchgate.net
Imidazole Derivatives COX-2 Inflammation, Cancer brieflands.com

Cytotoxic Activity in Human Tumor Cell Lines

The cytotoxic potential of this compound derivatives against various human cancer cell lines has been a major focus of pharmacological research. These studies aim to identify novel compounds with anticancer activity.

Formazan derivatives containing a p-chloro substituent have been tested for their antiproliferative activity against A549 (lung cancer) and PC-3 (prostate cancer) cell lines. dergipark.org.tr The results indicated that these compounds possess cytotoxic effects against both cell lines. dergipark.org.tr

Derivatives of pyrimido[2,1-b] rsc.orgbenzothiazole have also been evaluated for their in vitro anticancer activity. core.ac.uk In one study, compounds with a 4-chloro aniline substituent at the 2-position were found to be cytotoxic against the HL-60 (leukemia) cell line. core.ac.uk

A series of novel N-alkyl-N-substituted phenylpyridin-2-amine derivatives were designed and evaluated for their cytotoxic activity against a panel of human tumor cell lines, including A549, KB, KBVIN, and DU145. nih.gov One of the initial hits, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, showed promising cytotoxic activity with GI50 values in the low micromolar range. nih.gov Further optimization led to the discovery of more potent compounds that significantly inhibited tubulin assembly. nih.gov

Additionally, novel 4-methoxy-substituted (3'S,4'S)-(-)-cis-khellactone derivatives have been synthesized and screened for their in vitro cytotoxicity against HEPG-2 (human liver carcinoma), SGC-7901 (human gastric carcinoma), and LS174T (human colon carcinoma) cell lines. dovepress.com Several of these compounds exhibited potent cytotoxicity, with one derivative showing an IC50 value in the range of 6.1–9.2 µM against these cancer cells. dovepress.com

Table 4: Cytotoxic Activity of this compound Derivatives

Derivative Class Cell Line(s) Activity Metric Key Finding Reference(s)
Formazan Derivatives A549, PC-3 IC50 Demonstrated cytotoxic effects dergipark.org.tr
Pyrimido[2,1-b] rsc.orgbenzothiazoles HL-60 GI50 Cytotoxic against leukemia cells core.ac.uk
N-alkyl-N-substituted phenylpyridin-2-amines A549, KB, KBVIN, DU145 GI50 Potent cytotoxicity and tubulin inhibition nih.gov
4-methoxy-substituted khellactones HEPG-2, SGC-7901, LS174T IC50 Potent cytotoxicity in the low micromolar range dovepress.com

Schiff Base Derivatives and their Biological Interactions

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of compounds that have been extensively studied for their biological activities. The synthesis of Schiff bases from this compound or related structures has yielded compounds with significant pharmacological potential.

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or a ketone. rsc.org A series of Schiff bases, 4-chloro-2-[(arylmethylidene)amino]phenols, were synthesized from 4-chloro-2-aminophenol and various aldehydes. researchgate.net These compounds were characterized and evaluated for their antibacterial and antifungal activities, with many showing selective efficacy against S. epidermidis and C. albicans. researchgate.net

The biological activity of Schiff bases is often attributed to the imine group, which can be crucial for their interactions with biological targets. d-nb.info Studies have shown that Schiff bases derived from salicylaldehyde (B1680747) and coumarin (B35378) moieties possess antibacterial, antifungal, and antitumor properties. d-nb.info For instance, Schiff bases derived from 5-chlorosalicylaldehyde (B124248) have been assayed for their antimicrobial activity against a panel of bacteria and fungi, with some compounds showing favorable minimum inhibitory concentrations (MICs). d-nb.info

Furthermore, new Schiff bases have been synthesized from 5-{(E)-[4-(chloromethyl)phenyl]diazenyl}-2-hydroxybenzaldehyde and substituted anilines, including 4-chloro aniline and 4-methoxy aniline. researchgate.net These compounds were tested for their antibacterial activity against Bacillus subtilis, S. aureus, and E. coli, with some derivatives showing good inhibition of bacterial growth. researchgate.net

Table 5: Biological Interactions of Schiff Base Derivatives

Schiff Base Origin Biological Activity Test Organism(s)/Cell Line(s) Key Finding Reference(s)
4-chloro-2-aminophenol Antimicrobial S. epidermidis, C. albicans Selective activity researchgate.net
Salicylaldehyde and Coumarin Antimicrobial, Antitumor Various bacteria, fungi, and cancer cells Imine group is critical for activity d-nb.info
5-{(E)-[4-(chloromethyl)phenyl]diazenyl}-2-hydroxybenzaldehyde and substituted anilines Antibacterial B. subtilis, S. aureus, E. coli Good inhibition of bacterial growth researchgate.net

Environmental and Toxicological Research Considerations

Environmental Fate and Persistence of Substituted Anilines

The environmental fate of substituted anilines, particularly chlorinated anilines, is a significant concern due to their persistence and potential for bioaccumulation. nih.gov These aromatic amines can enter ecosystems through multiple pathways, including industrial wastewater discharges, accidental spills, and atmospheric deposition. nih.gov Once in aquatic environments, their persistence can lead to long-term water pollution. nih.gov

The persistence of these compounds is influenced by their chemical structure. For instance, a higher degree of chlorination on the aniline (B41778) molecule generally corresponds to lower water solubility and greater persistence in the environment. epa.gov Due to their stability, chloroanilines are often classified as persistent in aquatic systems, which raises concerns about their potential to accumulate in organisms and move up the food web. nih.gov Soil characteristics also play a crucial role in the fate of these chemicals; factors such as organic matter content, temperature, and cation exchange capacity can influence their tendency to be adsorbed, leached, or degraded. epa.gov

Degradation Pathways

Research into the degradation of substituted anilines has identified several potential pathways, primarily through microbial action and advanced oxidation processes. The specific pathway can vary depending on the compound's structure and environmental conditions.

For example, the aerobic biodegradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 has been shown to initiate via oxidative hydroxylation. nih.govplos.org This process involves a flavin-dependent monooxygenase that removes the nitro group to form 4-amino-3-chlorophenol . plos.org Subsequent degradation occurs through dioxygenase-mediated transformation, leading to the formation of 6-chlorohydroxyquinol as a terminal aromatic intermediate. nih.govplos.org

In contrast, the degradation of 4-chloroaniline (B138754) through advanced oxidation processes (AOPs) like the UV/TiO₂/H₂O₂ system can proceed via several routes initiated by hydroxyl radical attacks. researchgate.net

Route 1: An attack on the amino group leads to its substitution and the formation of 4-chlorophenol . researchgate.net

Route 2: Hydrogen abstraction from the aromatic ring forms an aniline radical, which can dimerize to 4,4'-dichloroazobenzene and subsequently oxidize to 4-chloronitrobenzene . researchgate.net

Route 3: A heterolytic mechanism involving the release of hydrogen and chloride atoms forms aniline , which is then oxidized to 4-aminophenol . researchgate.net These secondary intermediates are further hydroxylated to hydroquinone and then benzoquinone , which ultimately undergoes ring cleavage to form carboxylic acids. researchgate.net

Environmental Monitoring and Detection in Samples

Effective environmental monitoring is crucial for assessing the extent of contamination by substituted anilines. Various analytical techniques are employed to detect and quantify these compounds in environmental matrices such as water and soil. eurekalert.org

High-performance liquid chromatography (HPLC) is a common method used for the determination of chloroaniline traces in environmental waters. acs.org This technique allows for the separation and quantification of these compounds, often after a selective extraction and concentration step to detect them at the ultratrace levels at which they may be present. acs.org Gas chromatography (GC), often paired with detectors like electron capture detectors (ECD) or mass spectrometry (MS), is also utilized, although it may require a derivatization step to make the aniline compounds sufficiently volatile for analysis. researchgate.net Monitoring data has confirmed the presence of chloroanilines like 4-chloroaniline and 3,4-dichloroaniline in wastewater treatment plant effluents, river water, and groundwater at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.gov

Sample TypeDetection Limits (Water, Sediment, Biological)Analytical Instruments
Waterµg/mLGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Sedimentµg/gGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Biologicalµg/gGas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Data derived from a general table on detection limits for various chemicals. env.go.jp

Ecological Impact Studies

The presence of substituted anilines in aquatic ecosystems poses a significant risk to various organisms. nih.gov Ecotoxicological studies have demonstrated that these compounds can induce a range of adverse effects, impacting survival, growth, reproduction, and behavior. nih.gov Among the chloroaniline isomers, 4-chloroaniline has been shown to exhibit the most severe toxic effects in studies on rats and mice. who.int

CompoundOrganismSpecies/StrainsEcotoxicological Effects
4-Chloroaniline (4-CA)AlgaePseudokirchneriella subcapitataInhibition of growth
4-Chloroaniline (4-CA)InvertebrateDaphnia magna (Water flea)Immobilization, mortality
4-Chloroaniline (4-CA)FishDanio rerio (Zebrafish)Mortality, developmental effects
4-Chloroaniline (4-CA)BacteriaEscherichia coliInhibition of growth
This table presents a summary of findings from multi-species toxicity tests on aniline and its chlorinated derivatives. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The industrial synthesis of 4-Chloro-2-methoxyaniline and its derivatives often relies on traditional methods that may involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research is critically needed to develop more efficient, cost-effective, and environmentally benign synthetic routes.

Key research objectives in this area include:

Green Catalysis: Investigating the use of novel catalysts, such as biocatalysts or nanocatalysts, to improve reaction rates and selectivity. For instance, adapting green synthetic approaches used for related heterocyclic compounds, which employ catalysts like bentonite (B74815) clay or phosphate-based heterogeneous catalysts, could lead to more sustainable processes. mdpi.com

Process Intensification: Exploring technologies like microwave-assisted synthesis and flow chemistry to reduce reaction times, minimize energy consumption, and improve process control and safety. Microwave-mediated N-arylation has already proven effective for synthesizing derivatives from related 4-chloroquinazolines, suggesting its applicability in this context. beilstein-journals.org

Alternative Reagents and Solvents: Replacing hazardous reagents and volatile organic solvents with greener alternatives. This includes exploring the use of water or bio-based solvents and developing atom-economical reactions that maximize the incorporation of starting materials into the final product.

Streamlining Multi-step Syntheses: Designing one-pot or tandem reactions to reduce the number of isolation and purification steps. For example, the synthesis of quinoline (B57606) derivatives from 4-methoxyaniline involves cyclization, nitrification, and chlorination; optimizing this into a more streamlined process presents a significant research opportunity. atlantis-press.comatlantis-press.comresearchgate.net A process for preparing a related compound, 4-chloro-2-cyclopropylcarbonylaniline, was improved by avoiding the use of Grignard reagents, enhancing its suitability for commercial scale-up. google.com

Exploration of Structure-Activity Relationships for Targeted Biological Applications

This compound serves as a foundational scaffold for building molecules with potential therapeutic value. Systematic exploration of its structure-activity relationships (SAR) is essential for designing new compounds with high potency and selectivity for specific biological targets.

Future research should focus on:

Anticancer Agents: The 4-anilinoquinazoline (B1210976) framework, which can be derived from chloroaniline precursors, is a well-established inhibitor of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, crucial targets in oncology. beilstein-journals.org Future work could involve synthesizing a library of this compound derivatives and screening them for activity against a panel of cancer-related kinases.

Anti-inflammatory Agents: this compound is a known intermediate in the synthesis of CXCR2 antagonists, which are involved in inflammatory responses. scbt.com Further derivatization could lead to more potent and selective modulators of chemokine receptors for treating inflammatory diseases.

Neurological Disorders: Quinoxaline derivatives, which can be synthesized from precursors related to this compound, have been investigated for applications in atypical antipsychotic drugs. mdpi.com This suggests that the core structure could be a starting point for developing novel agents targeting the central nervous system.

Ion Channel Modulators: Research into novel inhibitors of the ANO1 chloride channel, a target in several carcinomas, has utilized SAR studies to develop potent derivatives. nih.gov Applying similar medicinal chemistry strategies to the this compound scaffold could uncover new classes of ion channel modulators.

Table 1: Potential Biological Targets for Derivatives of this compound

Therapeutic Area Biological Target Class Specific Examples Potential Application
Oncology Receptor Tyrosine Kinases (RTKs) EGFR, VEGFR-2, PDGFR-β Anti-tumor Agents beilstein-journals.org
Inflammation Chemokine Receptors CXCR2 Anti-inflammatory Drugs scbt.com
Oncology Ion Channels Anoctamin 1 (ANO1) Cancer Therapy nih.gov
Neurological Disorders CNS Receptors (Various) Antipsychotic Drugs mdpi.comresearchgate.net

Advanced Material Development incorporating this compound Moieties

The unique electronic and structural features of the this compound moiety make it a promising candidate for incorporation into advanced materials. Research in this area is aimed at creating novel polymers, dyes, and electronic materials with tailored properties.

Unexplored avenues include:

Functional Polymers: Research on polymers derived from related methoxyphenylamino structures has indicated their potential in optoelectronics and as sensing materials. acs.org Future studies could focus on synthesizing polymers incorporating the this compound unit to create materials with specific thermal, optical, or conductive properties.

High-Performance Dyes and Pigments: Substituted anilines are foundational to the dye industry. This compound can be used to create azo compounds, and related structures like 4-chloro-2,5-dimethoxyaniline (B1194742) are valuable intermediates for pigments. biosynth.comgoogle.com Further research could explore the synthesis of novel colorants with enhanced stability, color fastness, and unique spectral properties for applications in textiles, coatings, and digital printing.

Organic Electronics: The aromatic and electron-rich nature of the aniline (B41778) ring suggests potential applications in organic electronics. By incorporating this moiety into larger conjugated systems, it may be possible to develop new organic semiconductors, light-emitting diodes (OLEDs), or components for photovoltaic cells. bldpharm.com

In-depth Mechanistic Studies of Chemical Transformations

A fundamental understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and discovering new reactions. While various synthetic transformations using similar anilines are known, detailed mechanistic insights are often lacking.

Future research directions should include:

Computational Modeling: Employing quantum chemical methods, such as Density Functional Theory (DFT), to model reaction pathways, transition states, and intermediate structures. Such studies can provide insights into reaction kinetics and selectivity, guiding the rational design of catalysts and reaction conditions. DFT has been successfully used to understand intramolecular interactions in related polymer systems. acs.org

Advanced Spectroscopic Analysis: Using in-situ spectroscopic techniques (e.g., NMR, IR, Raman spectroscopy) to monitor reactions in real-time. This can help identify transient intermediates and provide direct evidence for proposed reaction mechanisms.

Kinetics and Isotope Labeling Studies: Performing detailed kinetic analyses and isotopic labeling experiments to elucidate the step-by-step sequence of bond-forming and bond-breaking events in key transformations, such as electrophilic substitution, amination, or polymerization reactions.

Comprehensive Environmental Risk Assessment and Mitigation Strategies

As with many synthetic chemicals, the environmental fate and potential toxicity of this compound and its byproducts are of significant concern. Chloroanilines as a class are recognized as priority pollutants due to their persistence and potential adverse health effects upon release into the environment, often from the degradation of pesticides. researchgate.netwho.int

A comprehensive research program is needed to address these issues:

Lifecycle Assessment: Conducting a thorough assessment of the environmental impact of this compound, from its synthesis and use to its ultimate disposal or degradation.

Ecotoxicology: Investigating its persistence, bioaccumulation potential, and toxicity in various environmental compartments (soil, water, air) and across different trophic levels. There is currently limited information on the ecotoxicological effects of many chloroanilines at environmentally relevant concentrations. nih.gov

Development of Mitigation Technologies: Designing and optimizing effective strategies for removing the compound from industrial wastewater and contaminated sites. Research into remediation of related pollutants like 4-methoxy-2-nitroaniline (B140478) has shown promise for alcohol-based eluting agents. mdpi.com Further exploration could include advanced oxidation processes, bioremediation using specialized microorganisms, and the development of novel adsorbent materials, such as activated pyrolytic char, which has been effective for adsorbing similar chloro-dimethoxyaniline compounds. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-methoxyaniline, and how can purity be optimized?

A common method involves nucleophilic substitution of 4-chloro-2-nitroanisole followed by reduction of the nitro group. For example, catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (SnCl₂/HCl) can yield the amine. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>97%) . Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC or melting point analysis (reported m.p. 441–442 K for analogous compounds) .

Q. How should researchers characterize the molecular structure of this compound?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm for chloro-substituted ring) and methoxy protons (δ ~3.8 ppm).
  • FT-IR : Confirm amine (-NH₂ stretch ~3400 cm⁻¹) and methoxy (-OCH₃ stretch ~1250 cm⁻¹) groups.
  • X-ray crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol. Refinement protocols should include riding H-atom constraints (Uiso(H) = 1.2 Ueq(parent)) .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Avoid aqueous basic conditions, as the amine group may undergo undesired protonation or oxidation. For long-term storage, keep under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for electronic properties of this compound?

Density functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP/6-311++G(d,p)) can model electronic behavior. For example, discrepancies in UV-Vis absorption maxima might arise from solvent effects—include a polarizable continuum model (PCM) for accuracy. Compare calculated HOMO-LUMO gaps (~4.5–5.0 eV) with experimental cyclic voltammetry data to validate computational parameters .

Q. What strategies mitigate instability of this compound under catalytic conditions?

In reactions involving transition metals (e.g., Pd-mediated cross-coupling), protect the amine group via temporary protection (e.g., Boc or acetyl groups). Post-reaction deprotection (TFA for Boc, NaOH for acetyl) restores functionality. Monitor side reactions (e.g., dechlorination) using GC-MS or LC-MS .

Q. How do substituent effects influence the reactivity of this compound in electrophilic aromatic substitution?

The methoxy group (-OCH₃) acts as an electron-donating group, directing electrophiles to the para position relative to itself (ortho to Cl). Kinetic vs. thermodynamic control can be assessed using HNO₃/H₂SO₄ nitration: At 0°C, meta-nitration dominates (kinetic), while higher temperatures favor para products. Validate regioselectivity via NOESY NMR or X-ray diffraction .

Q. What analytical approaches address batch-to-batch variability in synthesized this compound?

Implement quality control protocols:

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (e.g., residual nitro precursors).
  • Elemental analysis : Ensure C/H/N ratios align with theoretical values (C₇H₈ClNO: C 53.02%, H 5.08%, N 8.83%).
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hydrolytic or oxidative degradation pathways .

Methodological Notes

  • Contradiction Analysis : When experimental results conflict with literature (e.g., reaction yields), systematically vary parameters (temperature, catalyst loading) and employ statistical tools (ANOVA) to identify critical factors .
  • Ethical Reporting : Adhere to crystallographic data deposition standards (e.g., CCDC) and disclose synthesis modifications transparently to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.